哌啶-3-基甲胺

描述

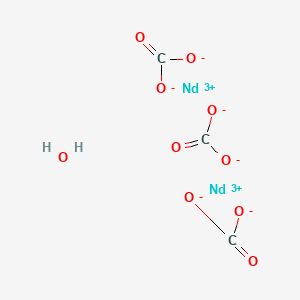

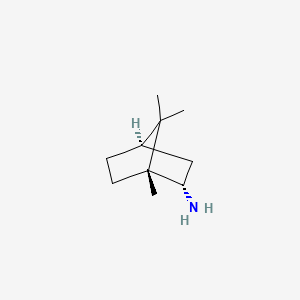

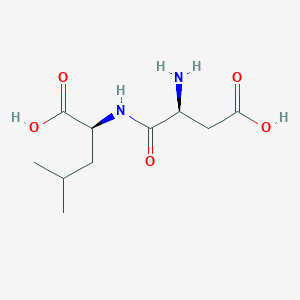

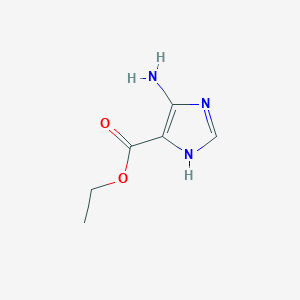

Piperidin-3-ylmethanamine, also known as 3-piperidinylmethanamine, is a chemical compound with the molecular weight of 114.19 . It is stored at temperatures between 2-8°C .

Synthesis Analysis

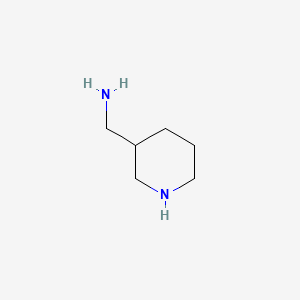

The synthesis of orthogonally protected piperidin-3-ylmethanamine derivatives has been reported from commercially available nipecotamide, isonipecotamide, nipecotic acid, and isonipecotic acid .Molecular Structure Analysis

The molecular structure of Piperidin-3-ylmethanamine is represented by the InChI code1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 . Chemical Reactions Analysis

While specific chemical reactions involving Piperidin-3-ylmethanamine are not detailed in the search results, it’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidin-3-ylmethanamine is a solid at room temperature . It has a molecular weight of 114.19 and is stored at temperatures between 2-8°C .科学研究应用

植物化学和生物活性

胡椒属植物以其富含精油和次生代谢产物而闻名,对人体健康表现出显着的生物效应。这些物种,包括黑胡椒、槟榔和长尾胡椒,传统上用于治疗各种疾病,如泌尿系统问题、皮肤、肝脏和胃病。它们的提取物表现出比合成抗氧化剂更强的抗氧化活性,并对人类病原体表现出抗菌和抗真菌活性。此外,胡椒属植物对多种慢性疾病具有治疗潜力,展示出抗增殖、抗炎和神经药理活性,这对预防慢性病至关重要 (Salehi 等人,2019 年)。

胡椒碱的治疗作用

胡椒碱是黑胡椒(Piper nigrum)中的主要活性成分,表现出多种生理作用。它增强胰腺的消化酶,提高消化能力,并显着缩短胃肠道转运时间。胡椒碱通过抑制自由基和活性氧来防止氧化损伤。它还已被证明可以降低脂质过氧化,并有益地影响氧化应激情况下的抗氧化分子和酶。它的生物利用度增强特性尤其值得注意,这使其成为提高治疗药物和植物化学品有效性的有价值的化合物 (Srinivasan,2007 年)。

抗惊厥和神经药理潜力

胡椒碱及其衍生物已因其抗惊厥特性而受到研究。这些化合物在动物试验中表现出改变最大电休克癫痫发作模式的显着活性,以及镇静催眠、镇静和肌肉松弛作用。胡椒碱的衍生物抗癫痫药在中国被广泛用于治疗不同类型的癫痫,因为它具有有效的抗惊厥作用 (Pei,1983 年)。

抗癌和化学预防活性

胡椒碱因其抗癌特性而被广泛研究。它表现出抗增殖活性并抑制癌干细胞的自我更新。通过调节细胞周期进程和发挥抗凋亡活性,胡椒碱抑制各种癌细胞系的增殖和存活。此外,发现它可以抑制侵袭、转移和血管生成,表明具有综合的抗癌作用。重要的是,胡椒碱对癌细胞表现出选择性细胞毒活性,表明其具有安全治疗使用的潜力 (Manayi 等人,2017 年)。

安全和危害

Piperidin-3-ylmethanamine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for Piperidin-3-ylmethanamine are not detailed in the search results, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and research in this field.

属性

IUPAC Name |

piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVLZSJBYKHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945777 | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-3-ylmethanamine | |

CAS RN |

23099-21-0 | |

| Record name | 3-(Aminomethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23099-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023099210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a piperidin-3-ylmethanamine group impact the activity of ROCK inhibitors?

A: Research suggests that incorporating a piperidin-3-ylmethanamine group into the structure of certain ROCK inhibitors can significantly enhance their potency and selectivity. [] This modification was explored in the development of compound 58, which demonstrated these desirable properties as a dual ROCK inhibitor. [] The enhanced activity is likely due to specific interactions with residues like aspartic acid 176 and 218 in ROCK2, which are distinct from the corresponding glutamic acid residues in PKA. []

Q2: What synthetic routes are available for obtaining protected piperidin-3-ylmethanamine derivatives?

A: Two convenient methods have been developed for synthesizing protected piperidin-3-ylmethanamine derivatives. These methods utilize either isonipecotamide (I) or isonipecotic acid (VI) as starting materials. [] The choice of starting material and specific reaction conditions can influence the type and degree of protection achieved on the piperidin-3-ylmethanamine scaffold. []

Q3: What is the significance of obtaining cocrystal structures of lead compounds with their targets?

A: Obtaining cocrystal structures of lead compounds bound to their target proteins provides invaluable structural insights for drug discovery. [] In the case of ROCK inhibitors, cocrystal structures with ROCK1, ROCK2, and PKA allowed researchers to understand the binding mode of the inhibitors and identify key interactions. [] This information facilitated the rational design of analogs with improved potency and selectivity. For instance, the cocrystal structures revealed the preferred configuration at the central benzylic carbon to be (R), leading to the development of compound 16 with enhanced activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)